molecular formula C9H10N4O2 B3222319 (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid CAS No. 1212823-47-6

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

Cat. No.: B3222319
CAS No.: 1212823-47-6
M. Wt: 206.2 g/mol
InChI Key: KUSYHKJDHRKVGS-LURJTMIESA-N
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Description

“(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid” is a complex organic compound. It is derived from 2-amino propionic acid (Alanine), which is extensively used as complex-forming reagents .


Synthesis Analysis

The synthesis of this compound involves the condensation of Alanine with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone . The newly synthesized ligands and their complexes with first transitions series metal had been prepared, were analyzed and characterized by using different techniques, such as elemental analysis, infrared and electronics spectra .


Chemical Reactions Analysis

The benzotriazole ligand forms chelates with a 2:1 (Ligand: Metal) stoichiometry . Metal complexes were evaluated for in-vitro antibacterial activity against Negative and Positive bacteria .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties . Additionally, its potential for forming complexes with various metals could be of interest in the field of inorganic chemistry .

Properties

IUPAC Name

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSYHKJDHRKVGS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 3
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 4
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 5
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 6
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

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